molecular formula C13H21NO4 B8744578 (2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol

(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol

Cat. No.: B8744578
M. Wt: 255.31 g/mol
InChI Key: MXBYDXCALGSKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol is a chemical compound that belongs to the class of phenethylamines It is structurally characterized by the presence of a dimethoxyphenyl group attached to an ethylamino chain, which is further connected to a propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol typically involves multiple steps. One common method starts with the precursor 3,4-dimethoxyphenethylamine. The synthetic route includes:

    Alkylation: The 3,4-dimethoxyphenethylamine is alkylated with an appropriate alkylating agent to introduce the ethylamino group.

    Reduction: The resulting intermediate is then reduced to form the desired propanediol structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-pressure reactions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol involves its interaction with specific molecular targets. It is known to act on beta-1 adrenergic receptors, where it functions as an antagonist. By binding to these receptors, the compound inhibits the normal epinephrine-mediated sympathetic actions, leading to decreased heart rate and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol is unique due to its specific structural features and its ability to interact with beta-1 adrenergic receptors. This distinguishes it from other phenethylamines, which may have different pharmacological profiles and applications.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol

InChI

InChI=1S/C13H21NO4/c1-17-12-4-3-10(7-13(12)18-2)5-6-14-8-11(16)9-15/h3-4,7,11,14-16H,5-6,8-9H2,1-2H3

InChI Key

MXBYDXCALGSKTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(CO)O)OC

Origin of Product

United States

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